1-Ethoxy-3-iodopropane
Overview
Description
Preparation Methods
1-Ethoxy-3-iodopropane can be synthesized through several methods, with the Williamson Ether Synthesis being one of the most common. In this method, an alkyl halide undergoes nucleophilic substitution by an alkoxide to form an ether. For this compound, the reaction involves the use of 3-iodopropanol and ethyl iodide in the presence of a strong base such as sodium hydride or potassium hydride . The reaction conditions typically require an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the nucleophilic substitution.
Chemical Reactions Analysis
1-Ethoxy-3-iodopropane undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The iodine atom in this compound can be replaced by other nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of different substituted products.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding alcohols or reduced to form alkanes.
Common reagents used in these reactions include sodium hydroxide, potassium cyanide, and various reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethoxy-3-iodopropane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s reactivity makes it useful in the development of new drugs and therapeutic agents.
Material Science: It can be used in the preparation of novel materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-Ethoxy-3-iodopropane in chemical reactions involves the nucleophilic attack on the carbon atom bonded to the iodine atom. This leads to the displacement of the iodine atom and the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
1-Ethoxy-3-iodopropane can be compared with other alkyl iodides such as 1-bromo-3-iodopropane and 1-chloro-3-iodopropane. While all these compounds share similar reactivity due to the presence of the iodine atom, this compound is unique due to the presence of the ethoxy group, which can influence its reactivity and the types of reactions it undergoes.
Similar compounds include:
- 1-Bromo-3-iodopropane
- 1-Chloro-3-iodopropane
- 1-Iodo-3-methoxypropane
These compounds can undergo similar nucleophilic substitution and elimination reactions, but their reactivity and the products formed can vary based on the specific halogen and alkoxy groups present.
Properties
IUPAC Name |
1-ethoxy-3-iodopropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11IO/c1-2-7-5-3-4-6/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYODDTFWIMEWAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60511223 | |
Record name | 1-Ethoxy-3-iodopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60511223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123691-74-7 | |
Record name | 1-Ethoxy-3-iodopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60511223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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